2,2-Difluoro-2-(4-methoxyoxan-4-yl)ethan-1-amine hydrochloride
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Overview
Description
2,2-Difluoro-2-(4-methoxyoxan-4-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H15F2NO2·HCl. It is known for its unique structure, which includes a difluoromethyl group and a methoxyoxan ring. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(4-methoxyoxan-4-yl)ethan-1-amine hydrochloride typically involves the reaction of 2,2-difluoroethanol with 4-methoxytetrahydropyran in the presence of a suitable base. The resulting intermediate is then treated with an amine, followed by hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same basic principles as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-(4-methoxyoxan-4-yl)ethan-1-amine hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The difluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Oxidizing Agents: Agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of amine derivatives .
Scientific Research Applications
2,2-Difluoro-2-(4-methoxyoxan-4-yl)ethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(4-methoxyoxan-4-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can form strong bonds with various biomolecules, influencing their activity and function. The exact pathways and targets are still under investigation, but the compound’s unique structure allows it to interact with a wide range of molecules .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-2-(oxan-4-yl)ethan-1-amine hydrochloride: This compound is similar in structure but lacks the methoxy group.
2,2-Difluoro-2-(4-methoxytetrahydro-2H-pyran-4-yl)ethan-1-amine hydrochloride: Another closely related compound with slight variations in the ring structure.
Uniqueness
2,2-Difluoro-2-(4-methoxyoxan-4-yl)ethan-1-amine hydrochloride is unique due to the presence of both the difluoromethyl group and the methoxyoxan ring. This combination imparts distinctive chemical properties, making it valuable for various research applications.
Properties
IUPAC Name |
2,2-difluoro-2-(4-methoxyoxan-4-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F2NO2.ClH/c1-12-7(8(9,10)6-11)2-4-13-5-3-7;/h2-6,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJAVJLXNCOWNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCOCC1)C(CN)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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